N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzothieno-pyrimidine derivative featuring a sulfanylacetamide moiety and halogenated aromatic substituents. Its structure includes:
- A benzothieno[2,3-d]pyrimidine core with a 4-oxo-hexahydro scaffold.
- 3-(4-chlorophenyl) and N-(3-chloro-4-methylphenyl) substituents, contributing to steric and electronic effects.
- A sulfanyl (-S-) bridge linking the acetamide group to the heterocyclic core.
Properties
CAS No. |
578751-60-7 |
|---|---|
Molecular Formula |
C25H21Cl2N3O2S2 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N3O2S2/c1-14-6-9-16(12-19(14)27)28-21(31)13-33-25-29-23-22(18-4-2-3-5-20(18)34-23)24(32)30(25)17-10-7-15(26)8-11-17/h6-12H,2-5,13H2,1H3,(H,28,31) |
InChI Key |
DDARGVHGCGJUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.
Introduction of Chloro and Methyl Substituents: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of compounds with different functional groups such as ethers or amines.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfanylacetamide-linked benzothieno-pyrimidines. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogs
*Estimated based on analogs in .
Key Research Findings and Implications
A. Impact of Substituents on Bioactivity
- Chlorine vs. Methoxy : The methoxy group in enhances solubility but reduces stability, whereas chlorine in the target compound likely improves lipophilicity and target binding .
- Bromine Substitution : Bromine in increases molecular weight and binding affinity, suggesting halogen size influences receptor interactions.
- Fluorine vs. Chlorine : The fluoro analog shows better metabolic stability, highlighting fluorine’s role in reducing oxidative degradation.
C. Pharmacological Potential
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a candidate for further research in various therapeutic areas.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 476.4 g/mol. The IUPAC name reflects its intricate structure, which includes multiple aromatic rings and a thienopyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.4 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide |
| InChI Key | PMUCNWUUVADPHF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects by modulating enzyme activities or receptor functions involved in various cellular pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for cellular metabolism or signaling.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells.
Biological Activity
Research indicates that N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits promising biological activities:
Anticancer Activity
Studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting critical pathways involved in cell survival and proliferation. For example:
- In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Antimicrobial Activity
The compound has also displayed antimicrobial properties against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
